molecular formula C4H10NO5P B105539 4-Amino-4-phosphonobutanoic acid CAS No. 18865-31-1

4-Amino-4-phosphonobutanoic acid

Cat. No. B105539
CAS RN: 18865-31-1
M. Wt: 183.1 g/mol
InChI Key: SODXFOVXZATGPJ-UHFFFAOYSA-N
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Description

4-Amino-4-phosphonobutanoic acid is a chemical compound that contains a total of 20 bonds: 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 3 hydroxyl groups, and 1 phosphonate .


Synthesis Analysis

The synthesis of aminophosphonic acids, including 4-Amino-4-phosphonobutanoic acid, has been a focus of considerable attention in synthetic organic chemistry as well as medicinal chemistry . The synthesis involves the use of enantiomeric sulfinimines as chirality inducing reagents . A key reaction in this synthesis is a highly or fully diastereoselective addition of trivalent phosphorus nucleophiles and α-phosphonate carbanions to sulfinimines .


Molecular Structure Analysis

The molecular structure of 4-Amino-4-phosphonobutanoic acid includes 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 3 hydroxyl groups, and 1 phosphonate . It also contains 2 multiple bonds and 2 double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Amino-4-phosphonobutanoic acid include a highly or fully diastereoselective addition of trivalent phosphorus nucleophiles and α-phosphonate carbanions to sulfinimines . This reaction is part of a general synthesis of enantiomerically pure α- and β-aminophosphonic acids .


Physical And Chemical Properties Analysis

Amino acids, including 4-Amino-4-phosphonobutanoic acid, are colorless, crystalline substances . They have high melting points due to their ionic properties . Their solubility depends on polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Receptor Antagonism and Neuronal Pathway Inhibition

4-Amino-4-phosphonobutanoic acid and its analogs have been extensively studied in neuroscience, particularly for their interactions with glutamate receptors in the brain. The compound has shown antagonist activity on metabotropic glutamate receptors (mGluRs), which are crucial for modulating synaptic transmission in the central nervous system. For instance, studies have found that 4-Amino-4-phosphonobutanoic acid derivatives act as potent antagonists in excitatory synapses of the hippocampal perforant path, a critical area for memory and spatial navigation. These antagonistic properties are crucial for understanding synaptic transmission and could have implications for treating neurological disorders (Crooks et al., 1986), (Crooks et al., 1985).

Structural and Conformational Analysis

The structural and conformational aspects of 4-Amino-4-phosphonobutanoic acid derivatives have been a subject of study, providing insights into the spatial arrangement of molecules and their biological interactions. Research in this area has explored how different structural analogues of 4-Amino-4-phosphonobutanoic acid interact with receptors and influence neuronal pathways. The findings contribute to a better understanding of the relationship between molecular structure and biological activity, which is crucial for drug design and development (Kroona et al., 1991).

Asymmetric Synthesis and Bioactivity

The compound has also been a focus in the field of asymmetric synthesis, which is vital for producing compounds with high specificity and efficacy. Research has highlighted methods for synthesizing enantiomerically pure aminophosphonic acids, including 4-Amino-4-phosphonobutanoic acid. These methods are significant for creating biologically active substances with potential applications in medicine and agriculture. The study of these synthetic strategies enhances the understanding of chemical synthesis and opens pathways for developing new and more effective substances (Łyżwa & Mikołajczyk, 2014).

Phosphatase-Stable Phosphoamino Acid Mimetics

4-Amino-4-phosphonobutanoic acid has been recognized for its role in developing phosphatase-stable analogues of phosphothreonine. These analogues have shown potential in enhancing binding affinities with specific protein domains, providing valuable insights for drug development and the study of cellular processes. The research in this domain contributes to the broader understanding of protein interactions and the development of novel therapeutic agents (Hymel & Burke, 2017).

Future Directions

While specific future directions for 4-Amino-4-phosphonobutanoic acid were not found in the retrieved papers, it is known that aminophosphonic acids have received considerable attention over the last decades due to their wide spectrum of biological activity . They exhibit antibacterial, anticancer, antiviral, and antifungal activity, and are inhibitors of proteolytic enzymes . Therefore, some of them have found commercial application in agriculture and medicine , suggesting potential future developments in these areas.

properties

IUPAC Name

4-amino-4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P/c5-3(11(8,9)10)1-2-4(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODXFOVXZATGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-phosphonobutanoic acid

CAS RN

18865-31-1
Record name 4-Amino-4-phosphonobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC133883
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Kurzak, E Matczak-Jon… - Journal of coordination …, 1998 - Taylor & Francis
… Recently we showed for the first time that 4-amino-4-phosphonobutanoic acid underwent chemical transformation upon reaction with zinc(I1) ions under neutral and slightly alkaline …
Number of citations: 22 www.tandfonline.com
E Matczak-Jon, B Kurzak… - Journal of the …, 1998 - pubs.rsc.org
… The 31P NMR spectra of zinc() solutions with compound 1 resemble those recorded for zinc() solutions with its homologue, α-Glu(P) [4-amino-4-phosphonobutanoic acid], and …
Number of citations: 21 pubs.rsc.org
E Matczak-Jon, B Kurzak… - Journal of the …, 1996 - pubs.rsc.org
The stoichiometries and stability constants of proton and zinc(II) complexes of two phosphonic acid analogues of glutamic acid and three analogues of pyroglutamic acid (5-…
Number of citations: 19 pubs.rsc.org
M Yamaguchi, Y Tsukamoto, A Hayashi, T Minami - Tetrahedron letters, 1990 - Elsevier
A STEREOSELECTIVE MICHAEL ADDITION OF a-LITHIATED PHOSPHONATES TO c+UNSATlJRATED ESTERS Masahiko YAMAGUCHI; Yukiharu TSUKAMOTO. Page 1 Tetrahedron …
Number of citations: 12 www.sciencedirect.com
RS Edmundson - Organophosphorus Chemistry: Volume 16, 2007 - books.google.com
… Enantiomers of 4-amino-4-phosphonobutanoic acid were obtained by resolution of the N-benzyloxycarbonyl diethyl ester derivative with 1-phenylethylamine.” …
Number of citations: 2 books.google.com
G Lucente, G Luisi, F Pinnen - Il Farmaco, 1998 - Elsevier
… GluP α , 4-amino-4-phosphonobutanoic acid … the γ-glutamyl-modified GSH 5 containing the phosphonic analogue of glutamic acid, ie 4-amino-4-phosphonobutanoic acid (GluP α ). …
Number of citations: 41 www.sciencedirect.com
HEWA WITKOWSKA… - International Journal of …, 1989 - Wiley Online Library
… analogs to glutathione in which N-terminal glutamic acid or C-terminal glycine or both were to be substituted with their phosphonic counterparts, ie, 4amino-4-phosphonobutanoic acid …
Number of citations: 11 onlinelibrary.wiley.com
T Kalina
Number of citations: 0

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